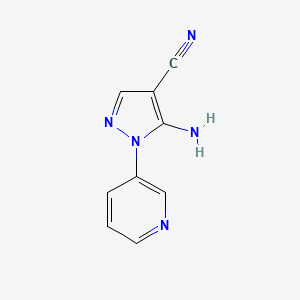

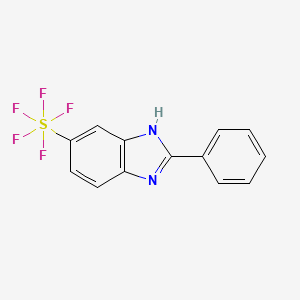

5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile

Descripción general

Descripción

“5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves a multistep process. One method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The synthesis process is characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide . This is followed by a cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Compound Construction

5-Amino-pyrazoles: are valuable reagents in organic synthesis, particularly for constructing diverse heterocyclic scaffolds. They serve as versatile synthetic building blocks in the synthesis of poly-substituted and fused heterocyclic compounds, including bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . These compounds are synthesized through various approaches such as conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Medicinal Chemistry and Drug Design

In medicinal chemistry, 5-Amino-pyrazoles play a crucial role in the design and engineering of pharmaceuticals. Nearly 60% of small-molecule drugs approved by the FDA contain a nitrogen heterocycle, highlighting the structural significance of these compounds in drug design . The versatility of 5-amino-pyrazoles allows for the creation of biologically active compounds with potential therapeutic applications .

Antifungal Agents

Derivatives of 5-amino-pyrazoles have shown potential antifungal activity. Novel compounds synthesized from these derivatives have been evaluated against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces, showing greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa . These findings suggest their use in developing new antifungal treatments.

Photophysical Properties in Materials Science

5-Amino-pyrazoles have attracted interest in materials science due to their photophysical properties. They are extensively utilized in synthesizing condensed heterocyclic systems, especially pyrazolo[1,5-a]pyrimidines, which are valuable for their photophysical characteristics .

Cancer Research

In cancer research, 5-amino-pyrazole derivatives have been assessed for their cytotoxic activities against cancer cells. Studies have shown dose-dependent cytotoxic activities of these new compounds on MDA-MB-231 cancer cells, indicating their potential use in cancer therapy .

Functional Reagents in Organic Chemistry

5-Amino-pyrazoles are recognized as promising functional reagents similar to biologically active compounds. Their diverse applications, especially in pharmaceutics and medicinal chemistry, are due to their ability to introduce versatile functionalities into organic molecules .

Direcciones Futuras

The future directions for the research and development of “5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile” could involve the development of an effective synthetic approach to novel derivatives of this heterocyclic system containing both an amino group and additional functionality in the pyridine ring . This would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Propiedades

IUPAC Name |

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXPHPYQUCVVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726325 | |

| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-pyridin-3-yl-1h-pyrazole-4-carbonitrile | |

CAS RN |

650638-16-7 | |

| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)

![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)

![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)

![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)